Triflate vs. Mesylate/Tosylate Leaving Group Reactivity: A Superior Nucleofuge
Trifluoromethanesulfonyl chloride (TfCl) is used to generate triflate (-OTf) leaving groups, which exhibit a reactivity increase of multiple orders of magnitude compared to the mesylate (-OMs) and tosylate (-OTs) groups derived from MsCl and TsCl, respectively [1]. While halides and sulfonates fall within a relative reactivity range of 10⁴–10¹², triflates are at the extreme high end of this sulfonate scale, enabling reactions with less reactive nucleophiles and under milder conditions than would be possible with MsCl or TsCl [1]. This profound difference is attributed to the strong -I effect of the -CF₃ group, which stabilizes the developing negative charge on the departing anion.
| Evidence Dimension | Relative nucleofugality (leaving group ability) |
|---|---|
| Target Compound Data | Estimated relative reactivity of sulfonates: ~10¹⁰–10¹² (triflates at high end) |
| Comparator Or Baseline | Halides (∼10⁴–10⁶) and substituted benzoates (1) as reference points; mesylate/tosylate are within sulfonate range but lower than triflate |
| Quantified Difference | Reactivity increase of 'several orders of magnitude' over mesylate/tosylate |
| Conditions | General nucleophilic substitution reactions |
Why This Matters
This enhanced leaving group ability allows for more efficient and higher-yielding transformations of challenging alcohol substrates, a critical factor in synthesizing complex pharmaceutical intermediates.
- [1] Lepore, S. D.; Mondal, D. Recent advances in heterolytic nucleofugal leaving groups. Tetrahedron 2007, 63, 5103-5122. View Source
